molecular formula C23H24N4O3S2 B11364044 N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B11364044
M. Wt: 468.6 g/mol
InChI Key: GHMUQKATRFTJPM-UHFFFAOYSA-N
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Description

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound is characterized by the presence of a thiadiazole ring, a pyrrolidinone moiety, and a benzamide group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable hydrazine derivative with a thioamide under acidic conditions.

    Synthesis of the Pyrrolidinone Moiety: The pyrrolidinone ring can be synthesized through a cyclization reaction involving a diketone and an amine.

    Coupling Reactions: The thiadiazole and pyrrolidinone intermediates are then coupled using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Final Assembly:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide and thiadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted benzamides or thiadiazoles.

Scientific Research Applications

N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • **N-{5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-methoxy-4-(methylsulfanyl)benzamide
  • 4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride
  • N,N’-Bis(9-phenyl-9-xanthenyl)butane-1,4-diamine

Uniqueness

This compound stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C23H24N4O3S2

Molecular Weight

468.6 g/mol

IUPAC Name

N-[5-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2-methoxy-4-methylsulfanylbenzamide

InChI

InChI=1S/C23H24N4O3S2/c1-13-5-6-16(9-14(13)2)27-12-15(10-20(27)28)22-25-26-23(32-22)24-21(29)18-8-7-17(31-4)11-19(18)30-3/h5-9,11,15H,10,12H2,1-4H3,(H,24,26,29)

InChI Key

GHMUQKATRFTJPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=C(C=C(C=C4)SC)OC)C

Origin of Product

United States

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